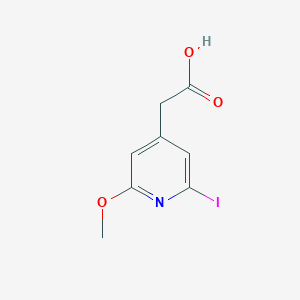
(2-Iodo-6-methoxypyridin-4-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Iodo-6-methoxypyridin-4-YL)acetic acid is an organic compound with the molecular formula C8H8INO3 and a molecular weight of 293.06 g/mol . This compound is characterized by the presence of an iodine atom at the 2-position, a methoxy group at the 6-position, and an acetic acid moiety at the 4-position of a pyridine ring. It is a derivative of pyridine, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-6-methoxypyridin-4-YL)acetic acid typically involves the iodination of a pyridine derivative followed by the introduction of the methoxy and acetic acid groups. One common method includes the following steps:
Iodination: The starting material, 2-chloro-6-methoxypyridine, is treated with iodine and a suitable oxidizing agent such as sodium iodate in an acidic medium to introduce the iodine atom at the 2-position.
Methoxylation: The resulting 2-iodo-6-chloropyridine is then reacted with methanol in the presence of a base like sodium hydroxide to replace the chlorine atom with a methoxy group.
Acetic Acid Introduction: Finally, the 4-position of the pyridine ring is functionalized with an acetic acid group through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (2-Iodo-6-methoxypyridin-4-YL)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the acetic acid moiety can undergo reduction to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the methoxy group.
Reduction Products: Alcohols derived from the acetic acid moiety.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
(2-Iodo-6-methoxypyridin-4-YL)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science
作用機序
The mechanism of action of (2-Iodo-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism
類似化合物との比較
(2-Iodo-6-methoxypyridine): Lacks the acetic acid moiety, making it less versatile in chemical reactions.
(2-Iodo-4-methoxypyridine): Differently substituted, leading to variations in reactivity and applications.
(2-Iodo-6-methylpyridine): Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness: (2-Iodo-6-methoxypyridin-4-YL)acetic acid is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry.
特性
分子式 |
C8H8INO3 |
|---|---|
分子量 |
293.06 g/mol |
IUPAC名 |
2-(2-iodo-6-methoxypyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8INO3/c1-13-7-3-5(4-8(11)12)2-6(9)10-7/h2-3H,4H2,1H3,(H,11,12) |
InChIキー |
ITKSCBFNTLXPPO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=CC(=C1)CC(=O)O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


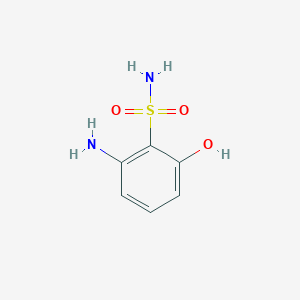
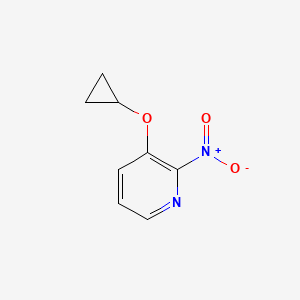
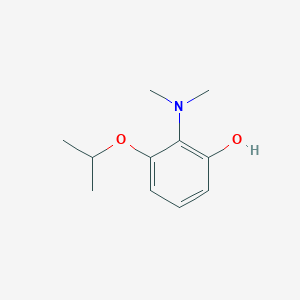
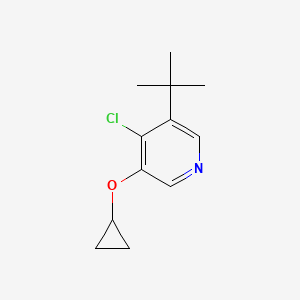
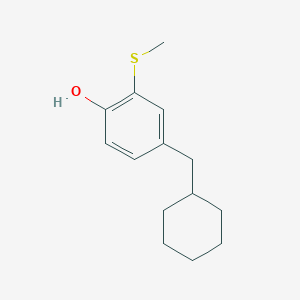
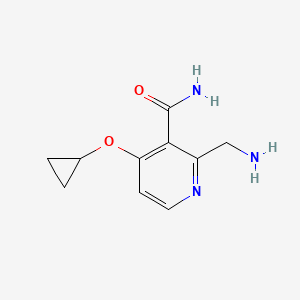
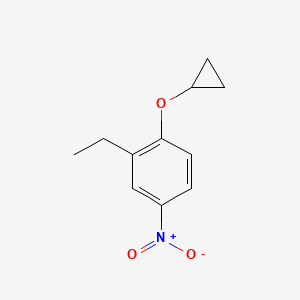
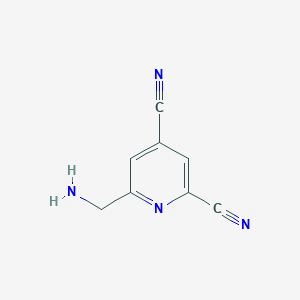
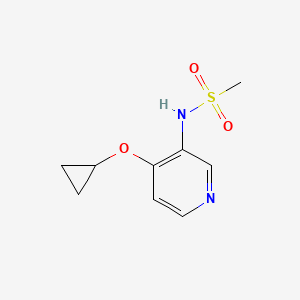
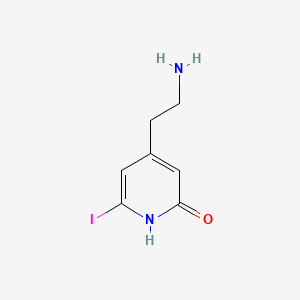
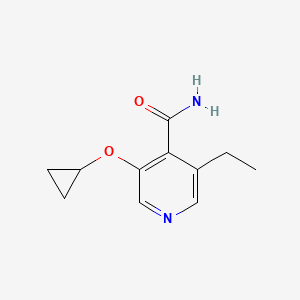
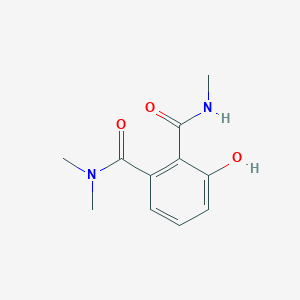
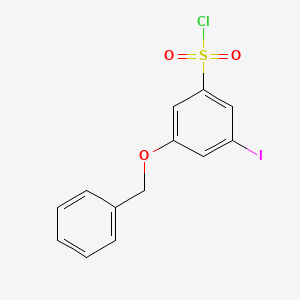
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
